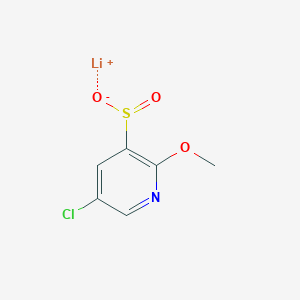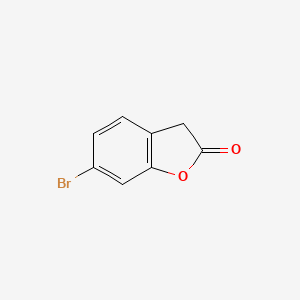
2(3H)-Benzofuranone, 6-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a quinolone derivative holding a tosyl group was synthesized through aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions . Another study reported the synthesis of two derivatives of quinazolinone, 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one(1) and 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one(2) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a quinolone derivative underwent aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions . Another compound, a derivative of quinazolinone, was synthesized through reactions of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene) hydrazine-carbothioamide with C - and N-nucleophiles .Applications De Recherche Scientifique
Organic Synthesis Applications
A study by Xiaojun, P. (2005) discussed the synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone, an intermediate in pesticide production, via a novel method starting from 4-chloro salicylic acid, highlighting its significance in heterocyclic chemistry Xiaojun, P. (2005). Another study on the Lewis Acid-Catalyzed Synthesis of Benzofurans from acrolein dimer and 1,3-dicarbonyl compounds by Huang et al. (2019) showcased the method's efficiency in synthesizing drug molecules like benzbromarone and amiodarone, emphasizing the role of benzofuran derivatives in medicinal chemistry Huang et al. (2019).
Pharmacological Studies
Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors, revealing their potential for treating Alzheimer's disease and related cognitive disorders Abedinifar et al. (2018).
Material Science and Spectroscopy
Khemalapure et al. (2019) conducted experimental and theoretical spectroscopic studies on (5-bromo-benzofuran-3-yl)-acetic acid hydrazide (5BBAH), analyzing its structural and vibrational properties for potential applications in materials science Khemalapure et al. (2019).
Molecular Docking and Biological Activities
Sagaama et al. (2020) investigated the structural optimization, molecular docking, and biological activities of benzofuran-carboxylic acids derivatives, demonstrating their potential inhibitor effects against cancer and microbial diseases Sagaama et al. (2020).
Mécanisme D'action
Target of Action
6-Bromobenzofuran-2(3H)-one, also known as 2(3H)-Benzofuranone, 6-bromo- or 6-BROMO-2,3-DIHYDRO-1-BENZOFURAN-2-ONE, is a compound that has been used in the field of organic synthesis . .
Mode of Action
It’s worth noting that the compound has been used in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .
Biochemical Pathways
The compound has been used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Result of Action
It has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Propriétés
IUPAC Name |
6-bromo-3H-1-benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQMGPYFGNRFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Benzofuranone, 6-bromo- | |
CAS RN |
742079-90-9 |
Source


|
| Record name | 6-bromo-2,3-dihydro-1-benzofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(But-2-ynoylamino)methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2896927.png)
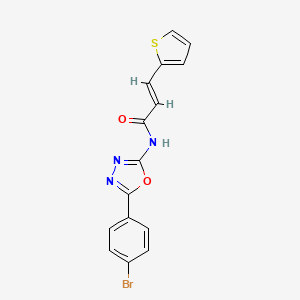
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)

![1,1-Dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B2896933.png)


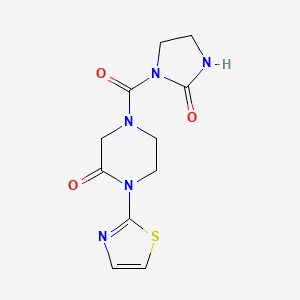
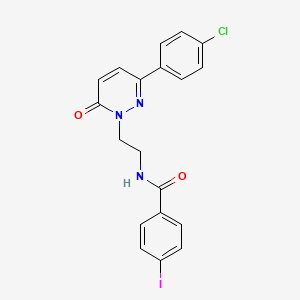
![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B2896942.png)

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2896945.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2896947.png)
